molecular formula C8H10ClO3PS B12004710 Dimethyl 4-chlorophenyl thiophosphate

Dimethyl 4-chlorophenyl thiophosphate

Katalognummer: B12004710
Molekulargewicht: 252.66 g/mol
InChI-Schlüssel: BRVKOSZYJDZFRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 4-chlorophenyl thiophosphate is an organophosphorus compound with the molecular formula C8H10ClO3PS. It is known for its applications in various fields, including agriculture and industry. This compound is characterized by the presence of a thiophosphate group attached to a 4-chlorophenyl ring, making it a versatile chemical with unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 4-chlorophenyl thiophosphate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of dimethyl sulfide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 4-chlorophenyl thiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphates, while substitution reactions can produce a variety of substituted thiophosphates .

Wissenschaftliche Forschungsanwendungen

Dimethyl 4-chlorophenyl thiophosphate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dimethyl 4-chlorophenyl thiophosphate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. The thiophosphate group plays a crucial role in binding to the active site of the enzyme, leading to inhibition. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes in pests .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl 4-chlorophenyl thiophosphate is unique due to its specific structural features, such as the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Eigenschaften

Molekularformel

C8H10ClO3PS

Molekulargewicht

252.66 g/mol

IUPAC-Name

(4-chlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H10ClO3PS/c1-10-13(14,11-2)12-8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI-Schlüssel

BRVKOSZYJDZFRX-UHFFFAOYSA-N

Kanonische SMILES

COP(=S)(OC)OC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.